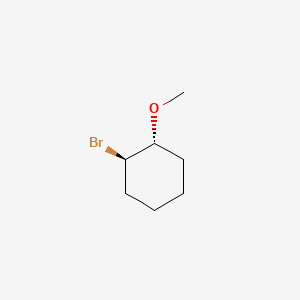

Cyclohexane, 1-bromo-2-methoxy-, trans-

Description

Significance of Vicinal Halogenated Ethers in Synthetic Pathways

Vicinal functionalization, the placement of two functional groups on adjacent carbon atoms, is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Vicinal halogenated ethers, such as trans-1-bromo-2-methoxycyclohexane, are particularly valuable synthetic intermediates due to the distinct reactivity of the carbon-halogen and carbon-oxygen bonds.

The strategic importance of these compounds lies in their ability to undergo a variety of transformations:

Nucleophilic Substitution: The bromine atom serves as a good leaving group in nucleophilic substitution reactions (both S(_N)1 and S(_N)2), allowing for the introduction of a wide array of functional groups. The neighboring methoxy (B1213986) group can influence the rate and stereochemistry of these reactions through inductive and steric effects.

Elimination Reactions: Treatment with a base can induce an E2 elimination reaction to form an unsaturated ether (an enol ether), a valuable building block in its own right. The stereochemical arrangement of the hydrogen, bromine, and methoxy groups is critical for this reaction to proceed, a point of significant interest in mechanistic studies.

Formation of Epoxides: Intramolecular nucleophilic substitution, where the oxygen of a deprotonated hydroxyl group (if the methoxy were a hydroxyl) displaces the adjacent bromide, is a classic method for epoxide synthesis. While the methoxy group is not as reactive, the principle highlights the synthetic potential of the 1,2-haloether motif.

Organometallic Chemistry: The carbon-bromine bond can be converted into a carbon-metal bond, for example, through reaction with magnesium to form a Grignard reagent or with lithium to form an organolithium species. This opens up a host of carbon-carbon bond-forming reactions.

The presence of both a halogen and an ether on adjacent carbons provides a versatile handle for chemists to manipulate molecules, making these compounds key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of Stereochemical Challenges in Cyclohexane (B81311) Derivatives

The cyclohexane ring is not a flat hexagon; it predominantly adopts a strain-free "chair" conformation. In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (pointing up or down, parallel to the principal axis of the ring) and equatorial (pointing out from the equator of the ring). These two positions are not energetically equivalent.

The stereochemical challenges associated with cyclohexane derivatives like trans-1-bromo-2-methoxycyclohexane are multifaceted:

Conformational Isomerism (Ring Flip): The cyclohexane ring can undergo a conformational change known as a "ring flip," in which all axial bonds become equatorial and all equatorial bonds become axial. For a substituted cyclohexane, the two resulting chair conformations are often not of equal energy. Bulky substituents generally prefer the more spacious equatorial position to minimize steric strain from 1,3-diaxial interactions (unfavorable steric interactions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it).

Trans vs. Cis Isomerism: In a 1,2-disubstituted cyclohexane, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans). In the chair conformation, a trans-1,2-disubstituted cyclohexane can exist as either a diaxial or a diequatorial conformer. The diequatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions.

Stereoelectronic Effects: The orientation of orbitals plays a crucial role in the reactivity of cyclohexane derivatives. For an E2 elimination to occur, the leaving group (in this case, bromine) and a hydrogen atom on an adjacent carbon must be in an anti-periplanar arrangement (180° apart). In a cyclohexane chair, this requires a trans-diaxial arrangement of the leaving group and the hydrogen. This strict geometric requirement can dictate the regioselectivity and stereoselectivity of elimination reactions. For example, in a related compound, trans-1-bromo-2-methylcyclohexane, elimination is forced to occur away from the methyl-substituted carbon if the required anti-periplanar hydrogen is not available, leading to the less substituted "Hofmann" product instead of the more substituted "Zaitsev" product. researchgate.net

The interplay of these conformational and stereoelectronic factors presents a significant challenge in predicting and controlling the outcome of reactions involving cyclohexane derivatives.

Research Trajectories of trans-1-Bromo-2-methoxycyclohexane and Related Structures

Research involving trans-1-bromo-2-methoxycyclohexane and its analogs has generally followed a few key trajectories, primarily focused on understanding fundamental aspects of organic chemistry and leveraging their unique reactivity in synthesis.

Mechanistic Studies of Elimination Reactions: As mentioned, the rigid chair conformation of cyclohexane provides an excellent system for studying the stereoelectronic requirements of the E2 elimination reaction. By synthesizing specific stereoisomers of 1-bromo-2-alkoxycyclohexanes and subjecting them to various basic conditions, chemists can probe the geometric constraints of this fundamental reaction. The relative rates of elimination and the product distributions provide valuable data on the necessity of the anti-periplanar arrangement.

Conformational Analysis: Theoretical and experimental studies on the conformational preferences of 1,2-disubstituted cyclohexanes are a continuing area of research. For trans-1-bromo-2-methoxycyclohexane, there is a conformational equilibrium between the diequatorial and the diaxial forms. While the diequatorial form is generally favored to minimize steric hindrance, the diaxial form can be stabilized by stereoelectronic effects such as the anomeric effect. Computational studies have explored the energetic balance between these conformers for various bromoalkoxycyclohexanes. researchgate.net For instance, it has been computed that the introduction of a bromine atom is preferred axially in methoxycyclohexane to yield trans-1-bromo-2-methoxycyclohexane. researchgate.net

Synthesis of Complex Molecules: Vicinal haloethers are valuable intermediates in the synthesis of more complex targets. For example, the reaction of 1-methoxycyclohexene-2 with N-bromosuccinimide in aqueous solution leads to the formation of various stereoisomeric bromohydrins, which are closely related to trans-1-bromo-2-methoxycyclohexane. libretexts.org These bromohydrins can then be converted into epoxides, which are versatile building blocks for a wide range of other molecules. libretexts.org

While trans-1-bromo-2-methoxycyclohexane itself may not be the subject of a vast body of dedicated literature, its structural motif is central to many fundamental concepts in organic chemistry. Research on this and related compounds continues to refine our understanding of reaction mechanisms, stereochemistry, and the intricate relationship between a molecule's three-dimensional structure and its chemical reactivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1-bromo-2-methoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMAOHYUXAZIFR-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCC[C@H]1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499169 | |

| Record name | (1R,2R)-1-Bromo-2-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5927-93-5 | |

| Record name | (1R,2R)-1-Bromo-2-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-1-bromo-2-methoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Trans 1 Bromo 2 Methoxycyclohexane

Stereoselective and Regioselective Synthesis Strategies

The synthesis of trans-1-bromo-2-methoxycyclohexane, a vicinally difunctionalized cyclohexane (B81311), requires precise control over both stereochemistry and regiochemistry. The desired trans configuration necessitates methodologies that proceed via specific, predictable mechanistic pathways. Advanced strategies for achieving this outcome can be broadly categorized into two main approaches: the substitution of a hydroxyl group in a pre-functionalized cyclohexane ring and the direct methoxy-bromination of a cyclohexene (B86901) precursor. Each approach utilizes distinct reagents and conditions to govern the stereochemical outcome.

Bromination of 2-Methoxycyclohexanol: Mechanistic and Stereochemical Control

This strategy involves the conversion of the hydroxyl group of 2-methoxycyclohexanol into a bromide. The stereochemical integrity of the final product is critically dependent on the mechanism of this substitution reaction. To obtain the trans-1-bromo-2-methoxycyclohexane, the reaction must proceed with a predictable stereochemical outcome, typically an inversion of configuration via an SN2 mechanism. This requires starting with the corresponding cis-2-methoxycyclohexanol.

The conversion of alcohols to alkyl bromides can be effectively achieved using reagents that promote an SN2 pathway, which is favored in non-polar solvents. A prominent example is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like elemental bromine (Br₂) or carbon tetrabromide (CBr₄). organic-chemistry.orgresearchgate.net

The mechanism begins with the reaction of triphenylphosphine, a strong nucleophile, with bromine to form a bromophosphonium bromide salt ([Ph₃P-Br]⁺Br⁻). The alcohol, cis-2-methoxycyclohexanol, then attacks the electrophilic phosphorus atom, displacing a bromide ion and forming an oxyphosphonium intermediate. scielo.br This step converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the oxyphosphonium group from the backside. organic-chemistry.orgcommonorganicchemistry.com This backside attack enforces an inversion of configuration at the stereocenter, leading to the formation of the desired trans-1-bromo-2-methoxycyclohexane. wikipedia.org The use of non-polar solvents such as dichloromethane (B109758) or acetonitrile (B52724) facilitates this SN2 process and minimizes competing side reactions like elimination or SN1 pathways.

Table 1: Conditions for Appel Reaction

| Reagent System | Solvent | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| PPh₃ / Br₂ | Dichloromethane | SN2 | Inversion |

Hydrobromic acid (HBr) is a classic reagent for converting alcohols to alkyl bromides. masterorganicchemistry.com In the case of a secondary alcohol like 2-methoxycyclohexanol, the reaction mechanism can be either SN1 or SN2, which complicates stereochemical control. masterorganicchemistry.comreddit.com

The reaction begins with the protonation of the hydroxyl group by the strong acid, forming a good leaving group, water. youtube.com If the reaction proceeds via an SN2 pathway, the bromide ion will attack the carbon, displacing the water molecule and resulting in an inversion of configuration. youtube.comyoutube.com However, secondary substrates are also prone to SN1 reactions, where the water molecule departs first to form a secondary carbocation. This planar intermediate can then be attacked by the bromide ion from either face, leading to a mixture of both cis and trans isomers, thus eroding the stereoselectivity. pdx.edu While an SN2 pathway might be favored for cyclohexanol (B46403) systems to avoid the formation of a strained carbocation, the strongly acidic and protic conditions can still allow for SN1 character, making this method less stereochemically reliable than methods that strictly enforce an SN2 mechanism. reddit.com

Methoxy-Bromination of Cyclohexene Derivatives

A more direct and highly stereoselective approach is the electrophilic addition of the elements of methyl hypobromite (B1234621) (CH₃OBr) across the double bond of cyclohexene. This reaction class typically proceeds through a cyclic halonium ion intermediate, which dictates a strict anti-addition stereochemistry, yielding the trans product.

The use of N-Bromosuccinimide (NBS) in methanol (B129727) provides a reliable method for the trans-1,2-methoxy-bromination of cyclohexene. masterorganicchemistry.com NBS serves as a source of electrophilic bromine (Br⁺). The reaction is initiated by the electrophilic attack of the cyclohexene π-bond on the bromine of NBS, leading to the formation of a three-membered cyclic bromonium ion intermediate. echemi.comchemguide.co.uk This intermediate shields one face of the former double bond.

The solvent, methanol, is present in large excess and acts as the nucleophile. stackexchange.com It attacks one of the two carbon atoms of the bromonium ion from the face opposite to the bromine atom, in a classic SN2-type ring-opening. echemi.comchemtube3d.com This backside attack ensures anti-addition of the methoxy (B1213986) group and the bromine atom across the double bond. masterorganicchemistry.comyoutube.com For the symmetrical cyclohexene, the attack can occur at either carbon with equal probability, leading to a racemic mixture of the trans-enantiomers. The final step is the deprotonation of the oxonium ion by the succinimide (B58015) anion or another methanol molecule to yield the neutral trans-1-bromo-2-methoxycyclohexane product. stackexchange.com

Table 2: Methoxy-Bromination with NBS

| Alkene | Reagent | Solvent | Key Intermediate | Stereochemical Outcome |

|---|

Hypervalent iodine(III) reagents have emerged as powerful tools for the difunctionalization of alkenes under mild conditions. beilstein-journals.orgnih.gov A combination of a hypervalent iodine oxidant, such as (diacetoxyiodo)benzene (B116549) (DIB), and a bromide source, like phenyltrimethylammonium (B184261) tribromide (PTAB), in methanol can achieve the desired methoxy-bromination.

Catalytic Approaches to Stereocontrol in Synthesis

The synthesis of trans-1-bromo-2-methoxycyclohexane is classically achieved through the electrophilic addition of bromine to cyclohexene in a methanol solvent. This reaction proceeds with a high degree of stereocontrol, affording the trans product preferentially. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by the methanol nucleophile in an anti-periplanar fashion, leading to the observed trans stereochemistry. stackexchange.comechemi.comyoutube.comlibretexts.org

While this method is effective and inherently stereoselective, the direct catalytic control over this specific transformation is not widely documented in scientific literature. However, the broader field of halofunctionalization of alkenes has seen the development of catalytic systems that offer insights into potential strategies. Lewis acids, for instance, are known to catalyze various halofunctionalization reactions by activating the halogen source, thereby enhancing its electrophilicity. nih.govwikipedia.org In principle, a chiral Lewis acid could be employed to achieve an enantioselective synthesis, although specific applications to the bromomethoxylation of cyclohexene are not extensively reported.

Recent advances in the field have highlighted the use of various catalysts for asymmetric halofunctionalization, which could be conceptually applied to the synthesis of chiral, non-racemic trans-1-bromo-2-methoxycyclohexane. nih.govnih.govresearchgate.net These approaches often utilize a chiral catalyst to control the stereochemical outcome of the nucleophilic attack on the halonium ion intermediate.

| Method | Reagents | Key Features | Stereoselectivity |

|---|---|---|---|

| Electrophilic Addition | Cyclohexene, Bromine, Methanol | Formation of a bromonium ion intermediate followed by anti-attack of methanol. stackexchange.comechemi.com | High for trans diastereomer |

| Conceptual Catalytic Approach | Cyclohexene, Bromine Source, Methanol, Chiral Lewis Acid | Potential for enantiocontrol through a chiral catalyst. nih.govwikipedia.org | Theoretically high enantioselectivity |

Divergent Synthetic Routes to Related Haloether Compounds

trans-1-Bromo-2-methoxycyclohexane is a valuable starting material for the synthesis of a variety of other functionalized cyclohexane derivatives. Its vicinal haloether functionality allows for a range of transformations, primarily through nucleophilic substitution and elimination reactions. researchgate.netlibretexts.orglibretexts.org This potential for diverse reactivity makes it an excellent candidate for divergent synthesis, where a single substrate is converted into a library of structurally related compounds.

One major pathway involves the elimination of hydrogen bromide to generate unsaturated ethers. Depending on the reaction conditions, particularly the base used, different regioisomers of methoxycyclohexene can be formed. libretexts.orglibretexts.org For instance, the use of a sterically hindered base would favor the abstraction of a less sterically hindered proton.

Another significant divergent route is through nucleophilic substitution of the bromide. A variety of nucleophiles can be employed to displace the bromide, leading to a wide array of 2-methoxycyclohexane derivatives with different functionalities at the C1 position. The stereochemistry of these substitutions would be dependent on the reaction mechanism (SN1 or SN2). libretexts.orglibretexts.org

| Reaction Type | Reagents | Potential Products | Key Transformation |

|---|---|---|---|

| Elimination | Strong, non-nucleophilic base (e.g., DBU) | 1-Methoxycyclohexene (B1584985), 3-Methoxycyclohexene (B1595103) | Formation of a carbon-carbon double bond. |

| Nucleophilic Substitution (SN2) | Azide (e.g., NaN3) | cis-1-Azido-2-methoxycyclohexane | Displacement of bromide with inversion of stereochemistry. |

| Nucleophilic Substitution (SN2) | Cyanide (e.g., NaCN) | cis-1-Cyano-2-methoxycyclohexane | Introduction of a nitrile group with inversion of stereochemistry. |

| Nucleophilic Substitution (SN1) | Water/heat | cis/trans-2-Methoxycyclohexanol | Formation of a carbocation intermediate leading to a mixture of stereoisomers. |

Mechanistic Investigations of Reactions Involving Trans 1 Bromo 2 Methoxycyclohexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of trans-1-bromo-2-methoxycyclohexane involve the replacement of the bromide, the leaving group, by a nucleophile. The mechanism of this transformation, whether proceeding through a concerted (SN2) or a stepwise (SN1) pathway, is heavily influenced by the nature of the substituents and the stereochemical constraints of the cyclohexane (B81311) ring.

The facility of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart from the substrate. In trans-1-bromo-2-methoxycyclohexane, the bromine atom functions as an effective leaving group. This effectiveness is attributed to the inherent properties of the resulting bromide ion (Br⁻).

Key characteristics of bromide as a good leaving group include:

Weak Basicity: The bromide ion is the conjugate base of a strong acid, hydrobromic acid (HBr). Weak bases are stable as independent species in solution and are therefore readily displaced.

Polarizability: Bromine is a relatively large and polarizable atom. This allows the carbon-bromine (C-Br) bond to be easily distorted by an incoming nucleophile or solvent, facilitating bond cleavage. youtube.com

Bond Strength: The C-Br bond is weaker than carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds, requiring less energy to break during the substitution process.

The departure of the bromide ion can occur in a single step, as in an SN2 reaction, where it is pushed out by the incoming nucleophile, or in a preliminary step to form a carbocation in an SN1 reaction. numberanalytics.comnumberanalytics.com The electronegativity of bromine also creates a significant dipole in the C-Br bond, rendering the attached carbon atom electrophilic and susceptible to nucleophilic attack. youtube.com

The methoxy (B1213986) group (-OCH₃) at the C-2 position exerts a profound influence on the course of nucleophilic substitution reactions through several mechanisms:

Inductive Effect: The oxygen atom of the methoxy group is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the carbon atom bearing the bromine (C-1), making it more electrophilic and potentially more susceptible to nucleophilic attack. However, this effect can also destabilize the formation of a carbocation intermediate, thereby disfavoring an SN1 mechanism.

Neighboring Group Participation (NGP): The oxygen atom of the methoxy group possesses lone pairs of electrons that can participate intramolecularly in the substitution reaction. If the methoxy group is positioned anti-periplanar to the bromine leaving group (i.e., both are in axial positions in a chair conformation), it can attack the C-1 carbon from the backside as the bromide ion departs. This leads to the formation of a cyclic oxonium ion intermediate. The subsequent attack by an external nucleophile on this strained intermediate occurs with a net retention of configuration at C-1.

Steric Hindrance: While not a large group, the methoxy substituent can provide some steric hindrance to the backside attack required for an SN2 reaction, potentially slowing the reaction rate compared to an unsubstituted bromocyclohexane. researchgate.net

The ultimate role of the methoxy group depends on the reaction conditions and the specific conformation of the cyclohexane ring.

The stereochemistry of the starting material, trans-1-bromo-2-methoxycyclohexane, is crucial in determining the stereochemistry of the product.

SN2 Pathway: If the reaction proceeds via a direct SN2 mechanism, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This "backside attack" results in a complete inversion of configuration at the reaction center. numberanalytics.comnumberanalytics.com For example, if the starting material is (1R,2R)-1-bromo-2-methoxycyclohexane, the SN2 product will have the (1S,2R) configuration.

SN1 Pathway: An SN1 reaction involves the formation of a planar carbocation intermediate after the leaving group departs. numberanalytics.com The incoming nucleophile can then attack this intermediate from either face with equal probability. This typically leads to racemization, producing a mixture of enantiomers if the starting material is chiral. numberanalytics.com

Neighboring Group Participation (NGP): As described above, if the methoxy group participates, two sequential SN2-like inversions occur: one intramolecularly to form the oxonium ion, and a second by the external nucleophile. The net result is retention of the original stereochemistry at C-1.

The observed stereochemical outcome is often a composite of these pathways, with the predominant mechanism depending on the nucleophile, solvent, and temperature.

Elimination Reactions

When treated with a strong base, trans-1-bromo-2-methoxycyclohexane can undergo an elimination reaction to form an alkene. The regioselectivity and stereochemistry of this process are strictly governed by the conformational requirements of the E2 (bimolecular elimination) mechanism.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a β-carbon (a carbon adjacent to the one with the leaving group) while the leaving group departs simultaneously. pearson.com For this reaction to occur, there is a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-coplanar (or anti-periplanar) arrangement. pearson.comvaia.com This geometry allows for the efficient overlap of the developing p-orbitals to form the new π-bond of the alkene. vaia.com

In the context of a cyclohexane ring, this anti-coplanar requirement translates to a specific conformational arrangement. The substituents at adjacent positions can only achieve the necessary 180° dihedral angle when they are both in axial positions. libretexts.orgsmartstartinstitute.com An equatorial substituent is anti-coplanar only to C-C bonds within the ring, not to an adjacent axial or equatorial hydrogen, making E2 elimination impossible from that conformation. smartstartinstitute.commasterorganicchemistry.com

The anti-coplanar requirement in cyclohexanes is often referred to as the trans-diaxial requirement: for an E2 reaction to proceed, both the leaving group (bromine) and a β-hydrogen must occupy axial positions on opposite faces of the ring. pearson.commasterorganicchemistry.comchemistrysteps.com

For trans-1-bromo-2-methoxycyclohexane, the two chair conformations must be considered:

Diequatorial Conformer: The thermodynamically more stable conformation places both the larger bromine atom and the methoxy group in equatorial positions. In this arrangement, the bromine is not axial and therefore cannot undergo E2 elimination. chemistrysteps.com

Diaxial Conformer: The ring must flip to the less stable diaxial conformation, where both the bromine and the methoxy group are in axial positions. libretexts.org This conformation is energetically disfavored due to 1,3-diaxial interactions, but it is the only one that is reactive in an E2 sense.

Once in the reactive diaxial conformation, the base can abstract an anti-periplanar β-hydrogen. In trans-1-bromo-2-methoxycyclohexane (with Br at C-1 and OCH₃ at C-2), there is only one type of β-hydrogen that can be anti-periplanar to the axial bromine: the axial hydrogen at C-6. The axial hydrogen at C-2 is replaced by the methoxy group. Abstraction of the C-6 axial proton leads exclusively to the formation of 1-methoxycyclohex-6-ene (which is equivalent to 3-methoxycyclohexene). The formation of 1-methoxycyclohexene (B1584985) is not possible via an E2 mechanism because there is no axial hydrogen on C-2 to be removed. vedantu.comvaia.com

This high degree of regioselectivity is a classic example of stereoelectronic control, where the required orbital alignment for the E2 mechanism dictates the reaction's outcome, overriding predictions based solely on alkene stability (Zaitsev's rule). vaia.comlibretexts.org

Table of Reaction Products and Stereochemical Requirements

| Reaction Type | Key Requirement | Reactant Conformation | Typical Product(s) | Stereochemical Outcome |

|---|---|---|---|---|

| SN2 Substitution | Backside nucleophilic attack | Any | Substituted cyclohexane | Inversion of configuration |

| SN1 Substitution | Carbocation formation | Any | Mixture of substituted cyclohexanes | Racemization |

| E2 Elimination | Anti-coplanar (trans-diaxial) arrangement of H and Br | Leaving group (Br) must be axial | 3-Methoxycyclohexene (B1595103) | Stereospecific |

Carbenoid Mechanisms in Elimination Processes

While bimolecular (E2) and unimolecular (E1) elimination reactions are more commonly discussed for alkyl halides, under specific conditions, elimination reactions can proceed through alternative pathways, including those involving carbenoid-like intermediates. A carbenoid is a species that has a carbon atom with a lone pair of electrons and a leaving group on the same carbon. In the context of trans-1-bromo-2-methoxycyclohexane, the formation of a carbenoid is not a typical or well-documented pathway for elimination to form cyclohexene (B86901) derivatives. The predominant mechanisms for this substrate are E1 and E2, which are heavily influenced by the reaction conditions.

Elimination reactions of alkyl halides like trans-1-bromo-2-methoxycyclohexane generally proceed via the E2 mechanism in the presence of a strong, non-hindered base. This mechanism involves a single, concerted step where the base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the leaving group (alpha-carbon), and the leaving group departs simultaneously, leading to the formation of a double bond. For the E2 mechanism to occur efficiently, a specific stereochemical arrangement is required: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. In the chair conformation of cyclohexane, this translates to both the hydrogen and the leaving group being in axial positions.

Influence of Base Structure and Solvation on Reaction Kinetics and Stereoselectivity

The choice of base and solvent plays a critical role in determining the outcome of reactions involving trans-1-bromo-2-methoxycyclohexane, influencing both the reaction rate and the stereoselectivity of the products.

Base Structure:

Steric Hindrance: The steric bulk of the base is a significant factor. Sterically hindered bases, such as potassium tert-butoxide, favor elimination over substitution. In the context of elimination, a bulky base may also influence the regioselectivity, favoring the abstraction of a more accessible proton.

Base Strength: Strong bases, like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), promote the bimolecular E2 elimination pathway. vaia.comyoutube.com Weaker bases or nucleophiles, particularly in polar protic solvents, may favor unimolecular (E1) or substitution (SN1/SN2) reactions.

Solvation:

Polar Protic Solvents: Solvents like ethanol (B145695) or water can solvate both the cation and the anion, stabilizing the transition state and any charged intermediates. In the case of trans-1-bromo-2-methoxycyclohexane, polar protic solvents can facilitate the E1 mechanism by stabilizing the carbocation intermediate formed upon the departure of the bromide ion.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are effective at solvating cations but not anions. This leaves the base less solvated and therefore more reactive, which can accelerate the rate of E2 reactions.

The interplay between the base and solvent dictates the competition between different reaction pathways. For instance, a strong, non-hindered base in a polar aprotic solvent will strongly favor the E2 mechanism. Conversely, a weak base in a polar protic solvent is more likely to lead to a mixture of E1 and SN1 products.

The stereochemistry of the starting material is crucial in determining the product distribution in E2 reactions. For trans-1-bromo-2-methoxycyclohexane, the bromine and methoxy groups are on opposite sides of the ring. In one of the chair conformations, both substituents can occupy equatorial positions. For an E2 elimination to occur, a ring flip to a less stable conformation where the bromine is axial is necessary to achieve the required anti-periplanar arrangement with an axial hydrogen on an adjacent carbon.

Formation of Cyclohexene Derivatives (e.g., 1-Methoxycyclohexene)

The elimination of HBr from trans-1-bromo-2-methoxycyclohexane can theoretically lead to the formation of two primary cyclohexene derivatives: 1-methoxycyclohexene and 3-methoxycyclohexene. The preferred product is largely determined by the reaction mechanism and the stereochemical constraints of the cyclohexane ring.

Following Zaitsev's rule, the more substituted alkene is typically the major product of an elimination reaction. In this case, 1-methoxycyclohexene is the more substituted and, therefore, the thermodynamically more stable product. However, the formation of this product via an E2 mechanism requires the abstraction of a proton from the carbon bearing the methoxy group. This requires a conformation where both the bromine and this specific proton are in axial positions.

In some cases, particularly with cyclic compounds, steric hindrance or conformational constraints can lead to the formation of the less substituted (Hofmann) product. For trans-1-bromo-2-methoxycyclohexane, the formation of 3-methoxycyclohexene would require the abstraction of a proton from the carbon on the other side of the bromine. The feasibility of this pathway also depends on the availability of an anti-periplanar hydrogen in a stable chair conformation.

The table below summarizes the expected major products under different reaction conditions for the elimination reactions of substituted cyclohexanes.

| Reactant Stereochemistry | Base | Expected Major Product | Underlying Principle |

| cis-1-bromo-2-alkylcyclohexane | Strong, non-hindered | 1-Alkylcyclohexene (Zaitsev) | Axial bromine has anti-periplanar hydrogens on both adjacent carbons, leading to the more stable alkene. |

| trans-1-bromo-2-alkylcyclohexane | Strong, non-hindered | 3-Alkylcyclohexene (non-Zaitsev) | The required anti-periplanar arrangement for Zaitsev elimination is often disfavored due to steric interactions, leading to the formation of the less substituted alkene. vaia.comchegg.com |

This table provides a generalized outcome for substituted cyclohexanes, and the specific case of the methoxy substituent can influence the product ratios.

Electrophilic Interactions and Addition Reactions

While trans-1-bromo-2-methoxycyclohexane itself is a saturated compound and does not undergo electrophilic addition, its precursor, 1-methoxycyclohexene, readily participates in such reactions. researchgate.net The reaction of 1-methoxycyclohexene with electrophiles like hydrogen halides (HX) or halogens (X₂) proceeds through a mechanism involving the initial attack of the electrophile on the electron-rich double bond. pdx.edulibretexts.org

The addition of an electrophile (E+) to 1-methoxycyclohexene would lead to the formation of a carbocation intermediate. The position of the positive charge will be influenced by the methoxy group. The oxygen atom in the methoxy group can stabilize an adjacent carbocation through resonance, making the carbon atom bonded to the oxygen the more likely site for the initial electrophilic attack. The subsequent attack by a nucleophile (Nu-) would then complete the addition reaction.

For example, the reaction of 1-methoxycyclohexene with HBr would be expected to form a carbocation at the carbon adjacent to the methoxy group, which is then attacked by the bromide ion. This regioselectivity is governed by the desire to form the more stable carbocation intermediate.

Oxidation and Reduction Pathways of Functional Groups

The functional groups in trans-1-bromo-2-methoxycyclohexane are generally stable to common oxidizing and reducing agents under standard conditions. The carbon-bromine and carbon-oxygen bonds are not readily oxidized or reduced.

However, related compounds with additional functional groups can undergo oxidation. For instance, the oxidation of ethyl trans-3-bromo-1-methyl-2-oxocyclohexanecarboxylate with dimethyl sulfoxide (DMSO) has been reported to result in dehydrogenation to form a bromocyclohexenone derivative. rsc.org This suggests that under specific conditions and with appropriately positioned activating groups, the cyclohexane ring system can be oxidized.

Reduction of the carbon-bromine bond in trans-1-bromo-2-methoxycyclohexane can be achieved using various reducing agents, such as zinc in ethanol. researchgate.net This would lead to the formation of methoxycyclohexane.

Stereochemical and Conformational Analysis of Trans 1 Bromo 2 Methoxycyclohexane

Chair Conformation Equilibria

The most stable conformation of a cyclohexane (B81311) ring is the chair form, which minimizes both angle and torsional strain. For a trans-1,2-disubstituted cyclohexane, two principal chair conformations are possible through a ring-flip process: one where both substituents are in equatorial positions (eq-eq) and another where both are in axial positions (ax-ax).

In general, substituents on a cyclohexane ring prefer the more spacious equatorial position to avoid steric strain arising from 1,3-diaxial interactions. pressbooks.publibretexts.org This principle would suggest that the diequatorial (eq-eq) conformer of trans-1-bromo-2-methoxycyclohexane should be significantly more stable than the diaxial (ax-ax) conformer. In the diequatorial conformation, both the bromo and methoxy (B1213986) groups are positioned away from the axial hydrogens of the ring, thus minimizing steric repulsion. Conversely, in the diaxial conformation, both substituents are parallel to the principal axis of the ring, leading to potentially significant steric clashes with the other axial hydrogens.

However, theoretical and infrared spectroscopic studies on trans-2-bromo-alkoxycyclohexanes have revealed a more complex scenario. For trans-1-bromo-2-methoxycyclohexane, it has been found that the diaxial conformer is surprisingly prevalent. nih.gov This suggests that other stabilizing interactions are at play, counteracting the expected steric hindrance in the ax-ax conformation.

Quantitative analysis of the C-Br stretching mode in the infrared spectrum of trans-1-bromo-2-methoxycyclohexane in the neat liquid state has provided insight into the relative populations of the conformers. These studies indicate that the diaxial conformer is the major component of the equilibrium, with a population of approximately 51%. nih.gov This slight preference for the diaxial form implies a very small energy difference between the two conformers, with the diaxial being marginally more stable.

The relationship between the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) can be expressed by the equation ΔG° = -RTlnK. Given a nearly equal population, the ΔG° value is close to zero, highlighting the subtle energetic balance between the two chair forms.

Table 1: Estimated Conformer Population and Energy Difference for trans-1-Bromo-2-methoxycyclohexane

| Conformer | Population (%) | Relative Gibbs Free Energy (kcal/mol) |

| Diaxial (ax-ax) | ~51 | Slightly more stable |

| Diequatorial (eq-eq) | ~49 | Slightly less stable |

Note: The energy difference is very small, with the diaxial conformer being favored.

The size of the substituents is a critical factor in determining conformational preferences. The steric demand of a substituent is often quantified by its A-value, which represents the energy difference between the axial and equatorial positions for a monosubstituted cyclohexane. For a bromo group, the A-value is approximately 0.43-0.5 kcal/mol, and for a methoxy group, it is around 0.5 kcal/mol.

In the diaxial conformer, each substituent experiences two 1,3-diaxial interactions with axial hydrogens. Based on the A-values, the total steric strain for the diaxial conformer can be estimated. In the diequatorial conformer, while the 1,3-diaxial interactions are absent, a gauche interaction between the adjacent bromo and methoxy groups is introduced. libretexts.org The dihedral angle between these two equatorial groups is approximately 60°, leading to potential van der Waals repulsion.

The unexpected stability of the diaxial conformer suggests that the destabilizing 1,3-diaxial interactions are either smaller than anticipated or are offset by stabilizing electronic effects. The size of the alkoxy group has been shown to be a determinant factor in the conformational preferences of trans-2-bromo-alkoxycyclohexanes. nih.govnih.gov While the methoxy group leads to a slight preference for the diaxial form, larger alkoxy groups like ethoxy and isopropoxy shift the equilibrium to favor the diequatorial conformer, indicating a greater influence of steric hindrance with increasing substituent size. nih.gov

Intramolecular Interactions and Their Energetic Contributions

To understand the surprising stability of the diaxial conformer, it is necessary to look beyond classical steric arguments and consider more subtle intramolecular electronic interactions.

Intramolecular hydrogen bonding is not a significant factor in the conformational preference of trans-1-bromo-2-methoxycyclohexane as there are no hydrogen bond donors.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate electron delocalization and hyperconjugative interactions within a molecule. ekb.egrsc.org In trans-1-bromo-2-methoxycyclohexane, hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ*), can play a significant role in stabilizing certain conformations.

Theoretical studies on trans-2-bromo-alkoxycyclohexanes have utilized NBO analysis to elucidate the conformational behavior. nih.gov For the diaxial conformer of trans-1-bromo-2-methoxycyclohexane, several stabilizing hyperconjugative interactions are possible. These include the delocalization of electron density from the lone pairs of the oxygen and bromine atoms into anti-periplanar C-C and C-H anti-bonding orbitals.

Conversely, in the eq-eq conformer, while some hyperconjugative interactions exist, the geometric arrangement is less favorable for strong stabilizing delocalizations compared to the diaxial form. The gauche relationship between the bromo and methoxy groups in the diequatorial conformer may also lead to repulsive electrostatic interactions between the electron-rich substituents.

The slight preference for the diaxial conformer is therefore attributed to a balance where the stabilizing hyperconjugative effects in the ax-ax form are significant enough to overcome the inherent steric disadvantages of having two substituents in axial positions.

Solvent Effects on Conformational Equilibria and Reactivity of trans-1-Bromo-2-methoxycyclohexane

The solvent in which a chemical reaction or equilibrium is studied can significantly influence the behavior of the molecules involved. For trans-1-bromo-2-methoxycyclohexane, the surrounding solvent molecules play a crucial role in determining the preferred three-dimensional arrangement of the atoms (conformational equilibrium) and how readily it undergoes chemical reactions (reactivity). This is primarily due to the interactions between the solvent and the different conformers of the molecule, which possess distinct polarities.

The trans-1-bromo-2-methoxycyclohexane molecule predominantly exists as an equilibrium mixture of two chair conformations: the diequatorial (ee) conformer, where both the bromo and methoxy groups occupy equatorial positions, and the diaxial (aa) conformer, where both substituents are in axial positions. The balance between these two conformers is sensitive to the polarity of the solvent.

Detailed Research Findings on Conformational Equilibria

A notable study in the Journal of Physical Chemistry A by Silla et al. investigated the conformational isomerism of trans-2-bromoalkoxycyclohexanes, including the methoxy derivative, using NMR spectroscopy and theoretical calculations. chegg.com Their research revealed that the diequatorial (ee) conformer is generally the more stable and therefore more populated form of trans-1-bromo-2-methoxycyclohexane in most solvents. chegg.com

An interesting exception to this trend was observed in carbon tetrachloride (CCl₄), a nonpolar solvent. In CCl₄, the conformational equilibrium shifts, and the preference for the diequatorial conformer is less pronounced. chegg.com This suggests that in nonpolar environments, the energetic difference between the diequatorial and diaxial forms is smaller.

While the precise quantitative data from the aforementioned study is not fully detailed here, the general trend observed is a shift in the conformational equilibrium towards the more polar diequatorial conformer in solvents of higher dielectric constant.

Table 1: Influence of Solvent on the Conformational Equilibrium of trans-1-Bromo-2-methoxycyclohexane

| Solvent | Dielectric Constant (ε) | Predominant Conformer |

| Carbon Tetrachloride (CCl₄) | 2.2 | Diaxial/Diequatorial mixture |

| Acetonitrile (B52724) (CH₃CN) | 37.5 | Diequatorial |

| Methanol (B129727) (CH₃OH) | 32.7 | Diequatorial |

| Acetone (C₃H₆O) | 20.7 | Diequatorial |

Note: The information in this table is based on the general trends described in the literature. Specific equilibrium constants (Keq) and Gibbs free energy differences (ΔG°) would require more detailed experimental data.

Solvent Influence on Reactivity

The reactivity of trans-1-bromo-2-methoxycyclohexane, particularly in elimination and substitution reactions, is also significantly affected by the choice of solvent. The conformational equilibrium plays a direct role here, as the diaxial conformer is typically required for an E2 (bimolecular elimination) reaction to proceed efficiently. This is because the E2 mechanism necessitates an anti-periplanar arrangement of a β-hydrogen and the leaving group (the bromine atom), a geometry that is present in the diaxial conformation.

In a polar protic solvent, which can stabilize both the leaving group and a potential carbocation intermediate, an SN1 (unimolecular substitution) or E1 (unimolecular elimination) pathway may be favored. Conversely, a polar aprotic solvent would favor an SN2 (bimolecular substitution) reaction if a suitable nucleophile is present.

For elimination reactions of similar trans-1,2-disubstituted cyclohexanes, the rate is often dependent on the concentration of the diaxial conformer. Therefore, in solvents that favor the diequatorial conformer, the rate of E2 elimination is expected to be slower.

Table 2: Expected Solvent Effects on the Reactivity of trans-1-Bromo-2-methoxycyclohexane

| Solvent Type | Predominant Mechanism(s) | Expected Relative Rate |

| Polar Protic (e.g., Ethanol) | SN1, E1 | Moderate to Fast |

| Polar Aprotic (e.g., DMSO) | SN2, E2 | Variable (depends on nucleophile/base) |

| Nonpolar (e.g., Toluene) | Free Radical or slow E2 | Slow |

Spectroscopic Elucidation of Stereochemistry and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed stereochemistry and conformational dynamics of substituted cyclohexanes. By analyzing chemical shifts, coupling constants, and through-space interactions, a precise model of the molecule can be constructed.

The vicinal (three-bond) coupling constant, ³JHH, between adjacent protons on the cyclohexane (B81311) ring is highly dependent on the dihedral angle between them. This relationship is fundamental to distinguishing between cis and trans diastereomers. In a chair conformation, the dihedral angle between two adjacent axial protons (Ha-C-C-Ha) is approximately 180°, which results in a large coupling constant, typically in the range of 8-13 Hz. Conversely, the dihedral angles for axial-equatorial (Ha-C-C-He) and equatorial-equatorial (He-C-C-He) protons are around 60°, leading to much smaller coupling constants (2-5 Hz). oup.comlibretexts.org

For trans-1-bromo-2-methoxycyclohexane, the most stable conformation is the one where both the bulky bromo and methoxy (B1213986) groups occupy equatorial positions to minimize steric strain. This arrangement places the protons at C1 and C2 in axial positions (Hax-C1 and Hax-C2). Consequently, the ¹H NMR spectrum of the trans isomer is expected to show a large coupling constant between these two protons. A large splitting pattern (typically a doublet of doublets) for the proton at C1 (H-C-Br) and the proton at C2 (H-C-OCH₃) with a ³J value in the 8-12 Hz range is a clear indicator of a diaxial relationship, thus confirming the trans configuration.

In contrast, the cis isomer would have one substituent in an axial and one in an equatorial position. This would result in an axial-equatorial relationship between the C1 and C2 protons, giving rise to a much smaller coupling constant. The observation of this large coupling constant is therefore a key piece of evidence for the assignment of the trans stereochemistry. oup.com

Table 1: Typical Proton-Proton (¹H-¹H) Coupling Constants in Cyclohexane Rings

| Interacting Protons | Dihedral Angle (approx.) | Typical ³J Value (Hz) |

| Axial - Axial | 180° | 8 - 13 |

| Axial - Equatorial | 60° | 2 - 5 |

| Equatorial - Equatorial | 60° | 2 - 5 |

This table provides generalized data for typical cyclohexane systems.

The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å. wikipedia.orglibretexts.org This through-space correlation is independent of through-bond coupling and provides definitive evidence for the spatial arrangement of atoms. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are spatially proximate. wikipedia.org

For trans-1-bromo-2-methoxycyclohexane in its preferred diequatorial conformation, the axial protons at C1 and C2 are on the same face of the ring as the axial protons at C3 and C5 (for H1) and C4 and C6 (for H2). A NOESY experiment would reveal correlations between these axial protons. For instance, the axial proton at C1 (Hax-1) would show NOE cross-peaks to the axial protons at C3 (Hax-3) and C5 (Hax-5). Similarly, the axial proton at C2 (Hax-2) would show correlations to the axial protons at C4 (Hax-4) and C6 (Hax-6). The presence of these specific 1,3-diaxial correlations provides unambiguous confirmation of the trans-diequatorial conformation and, by extension, the trans stereochemistry of the molecule. libretexts.orgreddit.com

Cyclohexane rings are not static; they undergo a rapid "chair flip" at room temperature, where axial and equatorial substituents exchange positions. For trans-1-bromo-2-methoxycyclohexane, this involves an equilibrium between the diequatorial (e,e) conformer and the diaxial (a,a) conformer.

Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures. At high temperatures, the chair flip is fast on the NMR timescale, and the observed spectrum is an average of the two conformers. As the temperature is lowered, the rate of interconversion slows down. Eventually, the temperature reaches a point (the coalescence temperature) where the single averaged peak for a given proton broadens significantly. Below this temperature, the interconversion is slow enough that separate signals for each conformer can be observed.

By studying the changes in the ¹H NMR spectrum as a function of temperature, the equilibrium constant between the two chair conformers can be determined. For trans-1-bromo-2-methoxycyclohexane, the diequatorial conformer is significantly more stable, so its signals will be much more intense at low temperatures. DNMR studies allow for the quantification of the energy barrier to ring inversion and the relative populations of the conformers, providing further insight into the molecule's conformational preferences. copernicus.orgrsc.org

Infrared (IR) Spectroscopy for Conformational Isomerism

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Specific bonds and functional groups absorb at characteristic frequencies. While IR is less definitive than NMR for stereochemical assignment, it is a valuable tool for studying conformational isomerism, particularly by analyzing the carbon-bromine (C-Br) stretching frequency.

The vibrational frequency of the C-Br bond stretch is sensitive to its environment, specifically whether the bromine atom is in an axial or equatorial position on the cyclohexane ring. Generally, the C-X (where X is a halogen) stretching frequency for an equatorial substituent is higher than that for an axial substituent.

For alkyl halides, the C-Br stretch typically appears in the 690-515 cm⁻¹ region of the IR spectrum. libretexts.orglibretexts.org In the case of trans-1-bromo-2-methoxycyclohexane, the equilibrium between the diequatorial and diaxial conformers means there will be two different C-Br stretching environments. By analyzing the IR spectrum, often at different temperatures to shift the equilibrium, it is possible to identify the absorption bands corresponding to the axial C-Br and equatorial C-Br stretches. The band corresponding to the more stable diequatorial conformer (equatorial C-Br) would be expected to be more intense, providing evidence for the dominant conformation of the molecule.

Table 2: Characteristic IR Absorption for C-Br Bonds in Cyclohexanes

| Conformer | C-Br Position | Typical Stretching Frequency (cm⁻¹) |

| Diequatorial | Equatorial | Higher Wavenumber |

| Diaxial | Axial | Lower Wavenumber |

This table illustrates the general trend for C-Br stretching frequencies based on substituent position.

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For trans-1-bromo-2-methoxycyclohexane (C₇H₁₃BrO), the mass spectrum would confirm the molecular weight (192.01 g/mol for the major isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O). nih.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺) and bromine-containing fragments. These peaks, separated by two mass units (e.g., m/z 192 and 194), will have nearly equal intensity, reflecting the natural abundance of the two major bromine isotopes, ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule. libretexts.org

The fragmentation pattern provides further structural confirmation. The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org For trans-1-bromo-2-methoxycyclohexane, common fragmentation pathways would include:

Loss of a bromine radical (•Br): This would result in a fragment ion at m/z 113 (C₇H₁₃O⁺).

Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 161/163 (C₆H₁₀Br⁺).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for ethers, which could lead to various smaller fragments. libretexts.org

Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms, complementing the stereochemical information provided by NMR and IR spectroscopy. youtube.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and energies. For trans-1-bromo-2-methoxycyclohexane, DFT calculations are crucial for exploring the conformational landscape, particularly the equilibrium between the diaxial (a,a) and diequatorial (e,e) chair conformations.

In the gas phase, theoretical calculations often predict the relative energies of different conformers. For analogous compounds like cis-2-halocyclohexanols, it has been shown that achieving high accuracy requires appropriate accounting of electron correlation, for instance by using methods like Møller-Plesset perturbation theory (MP2) with extensive basis sets such as 6-311++G(3df,2p) nih.gov. For dihalocyclohexanes, DFT methods such as B3LYP with a 6-311+G** basis set have been successfully employed to determine geometries nih.gov.

A typical DFT study on trans-1-bromo-2-methoxycyclohexane would involve geometry optimization of both the diaxial and diequatorial conformers to find their minimum energy structures. Subsequent frequency calculations would confirm that these are true minima and provide thermodynamic data such as Gibbs free energies.

Table 1: Representative Calculated Geometric Parameters for trans-1-Bromo-2-methoxycyclohexane Conformers

| Parameter | Diequatorial (e,e) Conformer | Diaxial (a,a) Conformer |

| C1-Br Bond Length (Å) | 1.96 | 1.97 |

| C2-O Bond Length (Å) | 1.42 | 1.43 |

| C1-C2-O-C(methyl) Dihedral Angle (°) | ~60 | ~180 |

| C6-C1-C2-C3 Dihedral Angle (°) | ~55 | ~-54 |

Note: The values in this table are illustrative and represent typical bond lengths and dihedral angles that would be expected from DFT calculations on such a system.

The relative energies of the two conformers are of particular interest. Studies on similar trans-1,2-disubstituted cyclohexanes have shown that the diaxial conformer can be surprisingly stable, or even more stable than the diequatorial conformer, due to stereoelectronic effects, despite potential steric hindrance nih.govresearchgate.net. For trans-1-bromo-2-methoxycyclohexane, the interplay between the steric bulk of the bromine and methoxy (B1213986) groups and stabilizing electronic interactions determines the conformational equilibrium.

Isodesmic Reactions for Relative Stability and Substituent Effects

Isodesmic reactions are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides. This conservation of bond types allows for a high degree of error cancellation in computational calculations, making them a reliable method for determining the relative stabilities of molecules and quantifying the energetic effects of substituents uni-muenchen.densf.govumsl.edu.

To evaluate the stability of trans-1-bromo-2-methoxycyclohexane, an isodesmic reaction could be constructed to isolate the interaction energy between the bromo and methoxy substituents. For example:

trans-1-bromo-2-methoxycyclohexane + cyclohexane (B81311) → bromocyclohexane + methoxycyclohexane

The calculated reaction energy for this isodesmic reaction would indicate the net stabilizing or destabilizing effect of having both substituents on the same cyclohexane ring in a trans-1,2-relationship. A negative reaction enthalpy would suggest a stabilizing interaction, while a positive value would indicate destabilization. Research on related compounds has utilized isodesmic reactions to determine that the axial orientation of a bromine atom can be favored when introduced into methoxycyclohexane, highlighting the subtle balance of steric and electronic effects researchgate.net.

Table 2: Illustrative Isodesmic Reaction Energies for Substituent Effects

| Reaction | Calculated ΔH (kcal/mol) | Interpretation |

| trans-(a,a)-1-bromo-2-methoxycyclohexane + cyclohexane → axial-bromocyclohexane + axial-methoxycyclohexane | -0.5 | Slight stabilization of the diaxial conformer |

| trans-(e,e)-1-bromo-2-methoxycyclohexane + cyclohexane → equatorial-bromocyclohexane + equatorial-methoxycyclohexane | +0.2 | Slight destabilization of the diequatorial conformer |

Note: These energy values are hypothetical and serve to illustrate the application of isodesmic reactions in assessing the stability of specific conformers.

Solvation Theory Approaches to Environmental Effects

The conformational equilibrium of polar molecules like trans-1-bromo-2-methoxycyclohexane can be significantly influenced by the surrounding solvent. Solvation models are computational methods used to account for the energetic effects of a solvent on a solute molecule nih.govresearchgate.netresearchgate.net.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEF-PCM, C-PCM), are commonly used. In these models, the solvent is represented as a continuous dielectric medium, and the solute is placed in a cavity within this medium. The electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum are then calculated.

For substituted cyclohexanes, solvation can alter the relative energies of the diaxial and diequatorial conformers. Generally, the conformer with the larger dipole moment will be more stabilized by a polar solvent. In the case of trans-1,2-dihalocyclohexanes, the diequatorial conformer often has a larger dipole moment and is therefore favored in polar solvents, whereas the diaxial conformer may be preferred in the gas phase or in nonpolar solvents nih.gov. A similar trend would be expected for trans-1-bromo-2-methoxycyclohexane.

The choice of parameters for the molecular cavity in PCM calculations is critical. It has been shown for cis-2-halocyclohexanols that an explicit consideration of the hydrogen atoms in defining the atomic radii is necessary to accurately describe the conformational preferences in solution nih.govresearchgate.net.

Table 3: Representative Solvent Effects on the Relative Energy (ΔE = Eaa - Eee) of trans-1-Bromo-2-methoxycyclohexane

| Environment | Dielectric Constant (ε) | Relative Energy (kcal/mol) | Favored Conformer |

| Gas Phase | 1 | +0.3 | Diequatorial |

| Cyclohexane | 2.0 | +0.1 | Diequatorial |

| Dichloromethane (B109758) | 8.9 | -0.4 | Diaxial |

| Acetonitrile (B52724) | 37.5 | -0.9 | Diaxial |

Note: The energy values are illustrative, demonstrating the trend of increasing stabilization of the more polar conformer (typically the diaxial in this case) with increasing solvent polarity.

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool used to study intramolecular electronic interactions by transforming the calculated wave function into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs) iau.ir. This method allows for the quantitative assessment of hyperconjugative and stereoelectronic effects that influence molecular stability and conformation.

For trans-1-bromo-2-methoxycyclohexane, NBO analysis can elucidate the electronic origins of the conformational preferences. A key interaction to investigate is hyperconjugation, which involves the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In cyclohexane systems, anti-periplanar arrangements of orbitals lead to the most effective hyperconjugative interactions.

In the diaxial conformer of trans-1-bromo-2-methoxycyclohexane, there are significant anti-periplanar arrangements that can lead to stabilizing hyperconjugative interactions. For instance, the interaction between the axial C-H bonding orbitals (σC-H) and the anti-bonding orbital of the axial C-Br bond (σC-Br) or the axial C-O bond (σC-O) can be significant. NBO analysis of trans-1,2-dihalocyclohexanes has shown that such hyperconjugative effects are crucial in explaining the preference for the diaxial conformation nih.gov.

The NBO analysis provides the stabilization energy (E(2)) associated with each donor-acceptor interaction. A larger E(2) value indicates a stronger interaction.

Table 4: Representative NBO Analysis of Key Hyperconjugative Interactions in the Diaxial Conformer of trans-1-Bromo-2-methoxycyclohexane

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) |

| σ(C2-H) | σ(C1-Br) | 2.1 |

| σ(C6-H) | σ(C1-Br) | 2.1 |

| σ(C1-H) | σ(C2-O) | 1.8 |

| σ(C3-H) | σ(C2-O) | 1.8 |

| n(O) | σ*(C1-Br) | 0.8 |

Note: These E(2) values are representative examples of what would be expected from an NBO analysis, highlighting the key stabilizing interactions in the diaxial conformer.

This analysis reveals that the cumulative effect of these hyperconjugative interactions can provide significant stabilization to the diaxial conformer, counteracting the steric repulsions that would otherwise favor the diequatorial arrangement.

Applications in Advanced Organic Synthesis

Precursor to Chiral Compounds and Complex Organic Molecules

The structure of trans-1-bromo-2-methoxycyclohexane contains two stereogenic centers, specifically at the carbon atoms bonded to the bromine and the methoxy (B1213986) group. biosynth.com This inherent chirality, although often supplied as a racemic mixture, makes it an attractive starting point for the synthesis of enantiomerically pure compounds. biosynth.com

The strategic placement of the bromo and methoxy groups on the cyclohexane (B81311) ring provides a rigid scaffold that can be manipulated through stereoselective reactions. Chemists can leverage these functional groups to introduce new stereocenters with a high degree of control, a critical step in the total synthesis of complex natural products and pharmaceuticals. For instance, the bromine atom can be substituted via SN2 reactions, which proceed with an inversion of stereochemistry, allowing for the controlled installation of various functional groups at that position. The adjacent methoxy group can influence the stereochemical outcome of reactions at the bromine-bearing carbon, offering a handle for diastereoselective transformations.

Intermediacy in the Synthesis of Functionalized Cyclohexane Derivatives

trans-1-Bromo-2-methoxycyclohexane is a key intermediate for creating a diverse array of substituted cyclohexane rings, which are common motifs in biologically active molecules. The compound's utility stems from its ability to undergo both nucleophilic substitution and elimination reactions, providing pathways to numerous derivatives. biosynth.com

Nucleophilic substitution of the bromide anion allows for the introduction of a wide range of functional groups. This transformation is a cornerstone of synthetic organic chemistry, enabling the conversion of the C-Br bond into C-O, C-N, and C-C bonds, among others.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-OR) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

These reactions significantly expand the synthetic utility of the cyclohexane scaffold, enabling the construction of more complex and functionally diverse molecules.

Role in the Generation of Enol Ethers and Alkenes

One of the most significant applications of trans-1-bromo-2-methoxycyclohexane is in elimination reactions to produce alkenes and, more specifically, enol ethers. When treated with a strong, non-nucleophilic base, the compound readily undergoes an E2 (bimolecular elimination) reaction. vaia.com

The stereochemistry of the E2 reaction is highly specific, requiring an anti-periplanar arrangement between the leaving group (bromine) and a proton on an adjacent carbon. vaia.comlibretexts.org In the cyclohexane chair conformation, this translates to a requirement that both the leaving group and the proton be in axial positions. vaia.com For the trans isomer, the most stable conformation places both the bulky bromine and methoxy groups in equatorial positions. To meet the geometric requirement for E2 elimination, the ring must flip to a higher-energy conformation that places the bromine in an axial position. libretexts.org

This conformational requirement dictates the regiochemical outcome of the elimination. Once the bromine is axial, a base can abstract an axial proton from either adjacent carbon (C2 or C6).

Abstraction from C2: This is not possible as there is no hydrogen on C2; the methoxy group is there.

Abstraction from C6: Abstraction of the axial proton from C6 leads to the formation of a double bond between C1 and C6.

This reaction results in the formation of 1-methoxycyclohexene (B1584985) , which is a type of enol ether. Enol ethers are valuable synthetic intermediates themselves, used in reactions such as Diels-Alder cycloadditions and as precursors to ketones and aldehydes. Alternatively, if conditions are varied, elimination could potentially lead to 3-methoxycyclohexene (B1595103) . The precise product distribution often depends on the base used and the reaction conditions, which can favor either the Zaitsev (more substituted) or Hofmann (less substituted) product, although the stereoelectronic requirements of the E2 mechanism are paramount. vaia.comchegg.com

Table 2: E2 Elimination Products

| Base | Reaction | Major Product | Product Type |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | E2 Elimination | 1-Methoxycyclohexene | Enol Ether |

Potential as Building Blocks for Specialized Materials (e.g., Polymers)

While less documented, the chemical functionalities of trans-1-bromo-2-methoxycyclohexane suggest its potential as a monomer or a precursor to monomers for the synthesis of specialized polymers. The bromine atom provides a reactive site that can be utilized in various polymerization schemes.

For example, the bromine can be converted into an organometallic species, such as a Grignard reagent, which could then act as an initiator for ring-opening polymerization of cyclic esters or ethers. Alternatively, elimination of HBr to form an alkene (as described in 7.3) would generate a monomer suitable for chain-growth polymerization methods like radical, cationic, or anionic polymerization.

The presence of the methoxy group on the cyclohexane ring would impart specific properties to the resulting polymer, such as increased polarity, altered solubility, and a potential site for post-polymerization modification. These features could be desirable in the design of functional materials, including specialty plastics, polymer coatings, or resins with tailored thermal and mechanical properties. Further research in polymer chemistry could unlock the potential of this compound as a building block for novel materials.

Emerging Research Avenues and Future Perspectives

Development of Novel Stereoselective Catalytic Systems

The development of catalytic systems that can control the stereochemical outcome of reactions involving trans-1-bromo-2-methoxycyclohexane is a promising area of research. While direct catalytic studies on this specific substrate are limited, progress in the stereoselective synthesis of other 1,2-disubstituted cyclohexanes provides a clear roadmap. nih.gov Future work will likely focus on adapting and designing catalysts for reactions at or adjacent to the existing stereocenters.

Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of highly functionalized cyclohexanes. acs.orgresearchgate.net Chiral aminocatalysts, thioureas, and phosphoric acids could be designed to catalyze reactions such as nucleophilic substitution of the bromide with high stereocontrol. nih.gov The methoxy (B1213986) group could act as a coordinating or directing group, enhancing the interaction between the substrate and the catalyst.

Furthermore, transition metal catalysis offers significant potential. Iridium-catalyzed asymmetric hydrogenation has been successfully applied to cyclohexene (B86901) derivatives to produce cis-1,2-disubstituted cyclohexanes with excellent enantioselectivity. nih.gov Future research could explore the development of iridium or other transition metal catalysts for reactions such as cross-coupling or C-H functionalization on the trans-1-bromo-2-methoxycyclohexane scaffold.

| Catalyst Type | Potential Reaction | Rationale |

| Chiral Aminocatalysts | Nucleophilic Substitution (SN2) | Activation of nucleophiles and electrophiles |

| Chiral Thiourea Catalysts | Michael Addition (after elimination) | Hydrogen bonding to direct nucleophilic attack |

| Chiral Phosphoric Acids | Ring-opening of derived epoxides | Brønsted acid catalysis with a chiral counterion |

| Iridium Complexes | Asymmetric Hydrogenation (of derived cyclohexene) | High enantioselectivity in related systems nih.gov |

| Palladium/Nickel Complexes | Cross-Coupling Reactions | C-C and C-heteroatom bond formation |

Exploration of Reactivity in Niche Synthetic Transformations

Beyond classical substitution and elimination reactions, trans-1-bromo-2-methoxycyclohexane is a candidate for a variety of niche synthetic transformations that could lead to novel molecular architectures. The interplay between the bromo and methoxy functionalities can be exploited in unconventional ways.

One emerging area is the use of photochemical and electrochemical methods. Photoredox catalysis could enable radical-mediated transformations, such as the generation of a cyclohexyl radical and its subsequent addition to various acceptors. Electrochemical methods could be employed for both oxidation and reduction, potentially leading to unique ring-opening or functionalization pathways of this cyclic bromo-ether. rsc.org

Tandem reactions, where multiple bond-forming events occur in a single operation, represent another exciting frontier. For example, a base-induced elimination of HBr from trans-1-bromo-2-methoxycyclohexane would generate 1-methoxycyclohexene (B1584985). This reactive intermediate could then participate in a cascade of reactions, such as cycloadditions or conjugate additions, to rapidly build molecular complexity. The development of one-pot procedures starting from trans-1-bromo-2-methoxycyclohexane could provide efficient access to complex polycyclic systems.

Advanced Mechanistic Insights through Quantum Chemical Methods

A deeper understanding of the reactivity and selectivity of trans-1-bromo-2-methoxycyclohexane can be achieved through the application of quantum chemical methods. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state geometries, and the factors governing stereochemical outcomes. researchgate.netrsc.org

One area of interest is the competition between S_N2 and E2 pathways. vaia.comresearchgate.netlibretexts.org Computational studies can elucidate the influence of the solvent, base, and nucleophile on the energetics of these competing pathways. fossee.in Furthermore, the conformational preferences of the cyclohexane (B81311) ring and its impact on reactivity can be modeled. For an E2 reaction to occur, a periplanar arrangement of the proton and the leaving group is required, and computational analysis can determine the energetic feasibility of the necessary chair conformations. libretexts.org

Quantum chemical methods can also be used to design more effective catalysts for stereoselective transformations. By modeling the interactions between the substrate, catalyst, and reagents, researchers can predict which catalyst architectures will lead to the desired stereochemical control. This in silico approach can accelerate the discovery and optimization of new catalytic systems. researchgate.net

| Computational Method | Area of Investigation | Potential Insights |

| Density Functional Theory (DFT) | Reaction Mechanisms (SN2 vs. E2) | Transition state energies, activation barriers |

| Ab initio methods | Conformational Analysis | Relative stabilities of chair conformations acs.org |

| Molecular Dynamics (MD) | Solvent Effects | Role of explicit solvent molecules in reaction pathways |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalyst Design | Modeling substrate-catalyst interactions |

Applications in Complex Molecule Synthesis and Natural Product Analogues

The chiral, bifunctional nature of trans-1-bromo-2-methoxycyclohexane makes it an attractive starting material for the synthesis of complex molecules, including natural products and their analogues. elsevierpure.comresearchgate.net Retrosynthetic analysis of various target molecules may reveal the utility of this compound as a key building block. wikipedia.orgrsc.orgnih.govresearchgate.netdokumen.pub